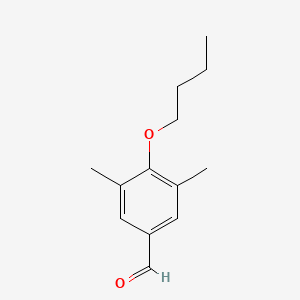
4-Butoxy-3,5-dimethylbenzaldehyde
Vue d'ensemble
Description
4-Butoxy-3,5-dimethylbenzaldehyde is a chemical compound with the molecular formula C13H18O2 . It is a derivative of benzaldehyde .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with two methyl groups, an aldehyde group, and a butoxy group . The InChI code for this compound is 1S/C13H18O2/c1-4-5-6-15-13-10 (2)7-12 (9-14)8-11 (13)3/h7-9H,4-6H2,1-3H3 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the sources, benzaldehyde derivatives are known to undergo various chemical reactions. For instance, they can participate in oxidation and reduction reactions .Physical And Chemical Properties Analysis
This compound is a liquid . It has a molecular weight of 206.28 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the sources.Applications De Recherche Scientifique
Biotransformation and Biocatalysis
Bühler et al. (2003) explored the use of the two-liquid phase concept to develop a whole cell biocatalytic system for the multistep oxidation of pseudocumene to 3,4-dimethylbenzaldehyde. This study highlighted the potential of using such systems to exploit the kinetics of multistep biotransformations in general, indicating a significant application in biocatalysis and biotransformation processes (Bühler et al., 2003).
Chemical Synthesis
Various studies have focused on the synthesis and properties of substances related to 4-Butoxy-3,5-dimethylbenzaldehyde. Hu et al. (2010) reported a highly efficient synthetic method for the preparation of 3,4-dimethylbenzaldehyde from o-xylene in aqueous media, showcasing an enhanced yield and an efficient work-up procedure (Hu et al., 2010). Similarly, Mekkey et al. (2020) conducted a study focusing on the synthesis and optical studies of metal complexes involving 3,4-dimethoxy benzaldehyde, indicating the potential of these compounds in various scientific applications (Mekkey et al., 2020).
Analytical Chemistry
In the field of analytical chemistry, Fries and Püttmann (2002) analyzed the antioxidant butylated hydroxytoluene (BHT) and its degradation product 3,5-di-tert-butyl-4-hydroxybenzaldehyde (BHT-CHO) in various types of water in Germany. This study provides insights into the concentration levels of these compounds in the environment, which could be relevant for environmental monitoring and assessment (Fries & Püttmann, 2002).
Pharmacology and Medicinal Chemistry
Tseng et al. (2001) investigated the cytotoxicity effects of di- and tri-hydroxybenzaldehydes as potential agents in tumor cells. Although the compound directly studied is not this compound, the chemical structure and functional groups bear relevance to the understanding of the biological activity and potential therapeutic applications of related compounds (Tseng et al., 2001).
Environmental Science
Wang and Xu (2017) conducted a study on the solubility and solution thermodynamics of 4-hydroxybenzaldehyde in various organic solvents. This research can provide fundamental data and models for the purification process of related compounds and optimization conditions for their various synthesis and application processes (Wang & Xu, 2017).
Mécanisme D'action
Target of Action
It’s known that benzylic compounds, such as this one, often interact with enzymes and receptors in the body due to their structural similarity to many biological molecules .
Mode of Action
Benzylic compounds are generally known to undergo oxidation and reduction reactions . They are activated towards free radical attack, and their halides show enhanced reactivity due to the adjacent aromatic ring .
Biochemical Pathways
Benzylic compounds are known to participate in various biochemical reactions, including oxidative degradation .
Result of Action
As a benzylic compound, it may potentially influence a variety of cellular processes through its interactions with enzymes and receptors .
Action Environment
The action, efficacy, and stability of 4-Butoxy-3,5-dimethylbenzaldehyde can be influenced by various environmental factors. These can include pH, temperature, presence of other compounds, and specific conditions within the body . .
Propriétés
IUPAC Name |
4-butoxy-3,5-dimethylbenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-4-5-6-15-13-10(2)7-12(9-14)8-11(13)3/h7-9H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUUILGVOIBFJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1C)C=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



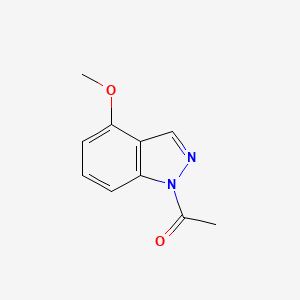
![5-(5-methylthiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3043371.png)
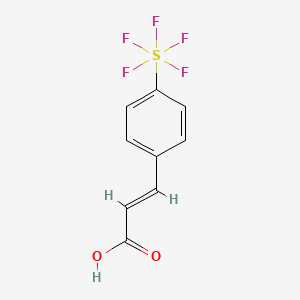


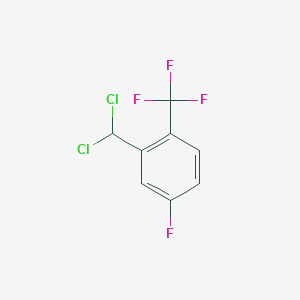
![1,3-Di(adamantan-1-yl)-1H-benzo[d]imidazol-3-ium chloride](/img/structure/B3043376.png)
![Methyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate](/img/structure/B3043377.png)
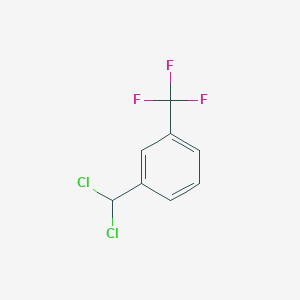
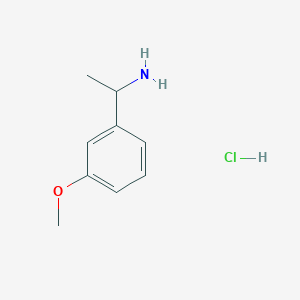
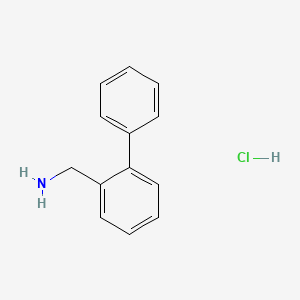
![(R)-2-methyl-N-[(1E)-(pyridin-3-yl)methylidene]propane-2-sulfinamide](/img/structure/B3043382.png)

